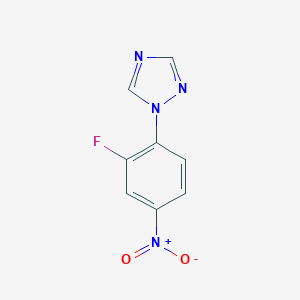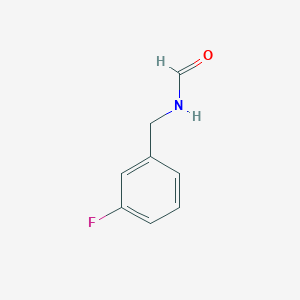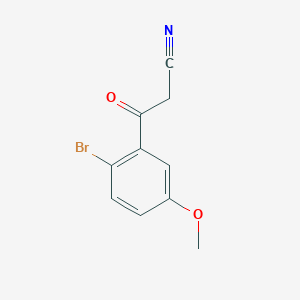
DIBA-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a complex organic compound with the molecular formula C30H26N4O8S4 It is known for its unique chemical structure, which includes benzamide and acetylamino sulfonyl groups linked by a dithiobis bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) typically involves multiple steps. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the acetylamino sulfonyl group. The final step involves the formation of the dithiobis bridge, which links two benzamide molecules.
Preparation of Benzamide Derivative: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of Acetylamino Sulfonyl Group: The benzamide derivative is then reacted with acetic anhydride and sulfonyl chloride to introduce the acetylamino sulfonyl group.
Formation of Dithiobis Bridge: The final step involves the oxidation of thiol groups to form the dithiobis bridge, linking two benzamide molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include benzoic acid, ammonia, acetic anhydride, sulfonyl chloride, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis bridge, yielding thiol derivatives.
Substitution: The acetylamino sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The acetylamino sulfonyl group can interact with active sites of enzymes, inhibiting their activity. The dithiobis bridge can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-(Acetylamino)sulfonyl)benzamide: A related compound with a similar structure but without the dithiobis bridge.
2,2’-Dithiobisbenzamide: A compound with a similar dithiobis bridge but lacking the acetylamino sulfonyl group.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is unique due to the presence of both the acetylamino sulfonyl group and the dithiobis bridge. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
171744-40-4 |
|---|---|
Molecular Formula |
C30H26N4O8S4 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChI Key |
OTYIADUBGFZFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Key on ui other cas no. |
171744-40-4 |
Synonyms |
PD 156202 PD-156202 PD156202 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)





